

An In-depth Technical Guide to 2,5-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylterephthalic Acid

Cat. No.: B146807

[Get Quote](#)

CAS Number: 6051-66-7

This technical guide provides a comprehensive overview of **2,5-Dimethylterephthalic Acid**, a key chemical intermediate in the synthesis of advanced polymers.^{[1][2]} Aimed at researchers, scientists, and professionals in drug development and material science, this document details the compound's properties, synthesis, and applications, with a focus on experimental protocols and data presentation.

Compound Properties

2,5-Dimethylterephthalic Acid, also known as 2,5-dimethylbenzene-1,4-dicarboxylic acid, is a white crystalline solid.^[1] Its chemical structure features a benzene ring substituted with two methyl groups and two carboxylic acid groups at positions 2, 5, and 1, 4, respectively. This substitution pattern imparts specific properties to the polymers derived from it, such as enhanced thermal stability and mechanical strength.^{[1][3]}

A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
CAS Number	6051-66-7	[2] [4] [5] [6] [7]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[2] [4] [5] [8]
Molecular Weight	194.18 g/mol	[4] [5] [8]
Purity	≥96%	[2] [4]
Melting Point	>260°C (decomposes)	[9] [10]
Boiling Point (Predicted)	386.8 ± 30.0 °C	[10]
Density (Predicted)	1.320 ± 0.06 g/cm ³	[10]
Topological Polar Surface Area	74.6 Å ²	[4] [8]
LogP	1.69984	[4]
Hydrogen Bond Donors	2	[4] [8]
Hydrogen Bond Acceptors	2	[4] [8]
Rotatable Bonds	2	[4] [8]

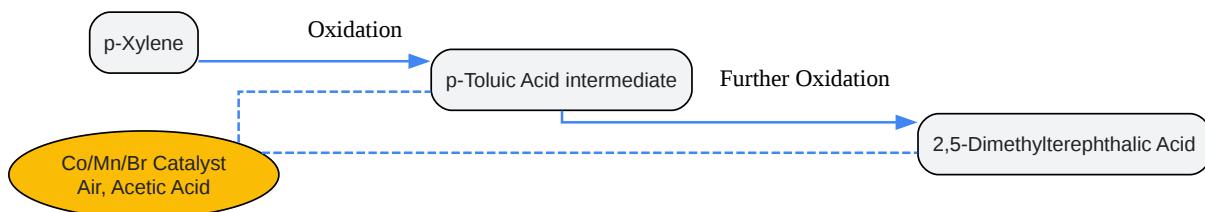
Synthesis of 2,5-Dimethylterephthalic Acid

The primary industrial route for the production of terephthalic acid and its derivatives is the catalytic oxidation of corresponding p-xylanes.[\[3\]](#)[\[5\]](#)[\[11\]](#) The synthesis of **2,5-Dimethylterephthalic Acid** follows a similar principle, starting from p-xylene. The process, analogous to the well-established AMOCO process, involves the liquid-phase oxidation of p-xylene using air or oxygen in the presence of a heavy metal catalyst system.[\[4\]](#)[\[6\]](#)[\[11\]](#)

Experimental Protocol: Catalytic Oxidation of p-Xylene

This protocol describes a representative lab-scale synthesis of **2,5-Dimethylterephthalic Acid**.

Materials:


- p-Xylene
- Cobalt (II) acetate tetrahydrate

- Manganese (II) acetate tetrahydrate
- Sodium bromide
- Glacial acetic acid
- High-pressure reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

- Charge the high-pressure reactor with p-xylene, glacial acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.
- Seal the reactor and purge with nitrogen gas to remove air.
- Pressurize the reactor with compressed air or oxygen to the desired pressure.
- Heat the reactor to the reaction temperature (typically 175-225 °C) while stirring vigorously.
[4]
- Maintain the temperature and pressure for the duration of the reaction (several hours), continuously supplying air or oxygen to sustain the oxidation process.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
- The crude **2,5-Dimethylterephthalic Acid** will precipitate out of the acetic acid solvent.
- Filter the solid product and wash with fresh acetic acid and then with water to remove residual catalysts and solvent.
- Dry the product under vacuum to obtain the final purified **2,5-Dimethylterephthalic Acid**.

Logical Relationship of Synthesis:

[Click to download full resolution via product page](#)

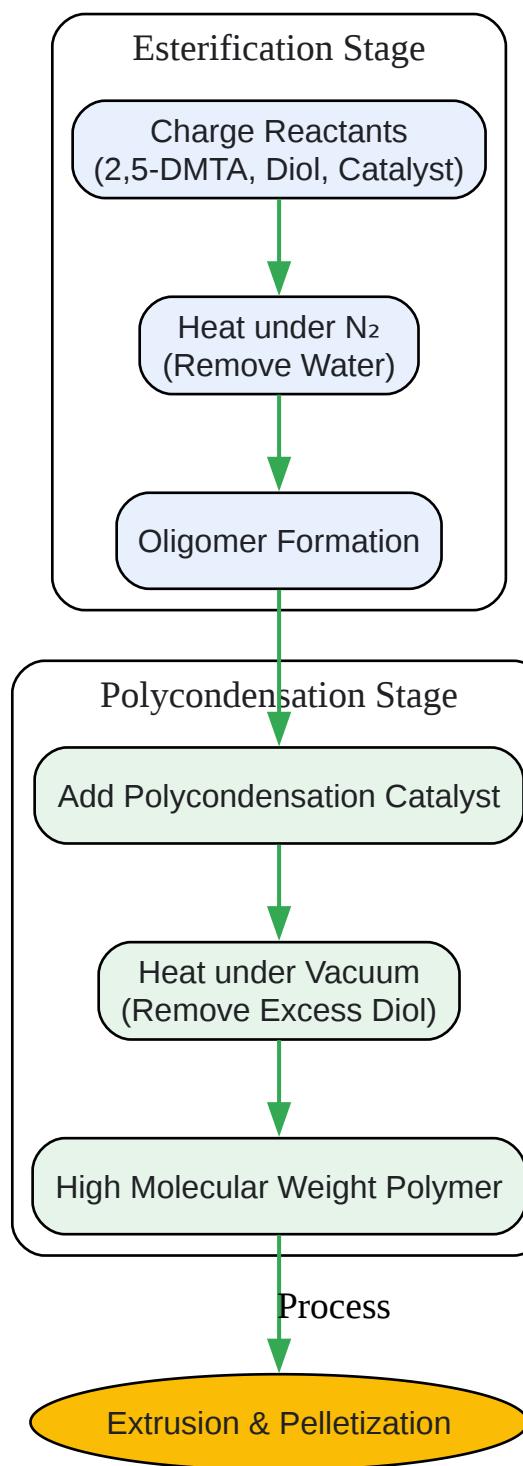
Caption: Synthesis pathway of **2,5-Dimethylterephthalic Acid**.

Applications in Polymer Synthesis

2,5-Dimethylterephthalic Acid is a crucial monomer for the production of high-performance polyesters and polyamides.[1][3][11] The incorporation of this monomer into the polymer backbone enhances properties such as thermal stability, mechanical strength, and chemical resistance.[1][3]

Experimental Workflow: Polyester Synthesis

This workflow outlines the general procedure for synthesizing a polyester using **2,5-Dimethylterephthalic Acid**.


Materials:

- **2,5-Dimethylterephthalic Acid**
- A suitable diol (e.g., ethylene glycol, 1,4-butanediol)
- Esterification catalyst (e.g., antimony trioxide, titanium alkoxides)
- Polycondensation catalyst
- Reaction vessel with a stirrer, condenser, and vacuum connection

Procedure:

- Esterification:
 - Charge the reaction vessel with **2,5-Dimethylterephthalic Acid** and the diol in a specific molar ratio.
 - Add the esterification catalyst.
 - Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, during which water is formed and removed.
 - Continue the reaction until the desired degree of esterification is achieved, monitored by measuring the amount of water collected.
- Polycondensation:
 - Add the polycondensation catalyst to the oligomer mixture.
 - Increase the temperature and gradually apply a vacuum to remove the excess diol and drive the polymerization reaction forward.
 - The viscosity of the reaction mixture will increase as the polymer chains grow.
 - Continue the reaction under high vacuum and high temperature until the desired molecular weight is reached.
- Extrusion and Pelletization:
 - Extrude the molten polymer from the reactor.
 - Cool and pelletize the polymer for further processing.

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for polyester synthesis.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or direct involvement of **2,5-Dimethylterephthalic Acid** in signaling pathways. Its primary applications are in the field of materials science. While some phthalates and their metabolites have been studied for their biological effects, this specific dimethylated terephthalic acid has not been a major focus of biological research. One study investigated the effects of Dimethyl Fumarate on the Nrf2/HO-1 and NF-κB signaling pathways in response to phthalate-induced nephrotoxicity; however, this is a different compound and its relevance to **2,5-Dimethylterephthalic Acid** is not established.[\[12\]](#)

Conclusion

2,5-Dimethylterephthalic Acid is a valuable chemical intermediate with a well-defined role in the synthesis of high-performance polymers. Its production via the catalytic oxidation of p-xylene is a process analogous to established industrial methods. The incorporation of this monomer into polymer chains offers a route to materials with enhanced physical and chemical properties. While its direct biological activity is not a current area of significant research, its importance in materials science is clear. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in related scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. chemscene.com [chemscene.com]
- 3. [PDF] p-Xylene Oxidation to Terephthalic Acid: New Trends | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. US4342876A - Method for oxidation of p-xylene and method for preparing dimethylterephthalate - Google Patents [patents.google.com]

- 7. 2,5-DIMETHYLTEREPHTHALIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,5-Dimethylterephthalic Acid | C10H10O4 | CID 299989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl Fumarate Attenuates Di-(2-Ethylhexyl) Phthalate-Induced Nephrotoxicity Through the Nrf2/HO-1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dimethylterephthalic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146807#2-5-dimethylterephthalic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com